1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol
Description
1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol is an organic compound that belongs to the class of alcohols and phenols. This compound is characterized by the presence of a sulfonyl group attached to a benzyl ring, which is further connected to a phenyl group and a propanol moiety. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Properties
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]-2-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3S/c1-14-8-10-15(11-9-14)12-21(19,20)13-17(2,18)16-6-4-3-5-7-16/h3-11,18H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRKONXIJTXSSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)CC(C)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159351 | |
| Record name | α-Methyl-α-[[[(4-methylphenyl)methyl]sulfonyl]methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338412-40-1 | |
| Record name | α-Methyl-α-[[[(4-methylphenyl)methyl]sulfonyl]methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338412-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-α-[[[(4-methylphenyl)methyl]sulfonyl]methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenyl-2-propanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanone.
Reduction: Formation of 1-[(4-Methylbenzyl)thio]-2-phenyl-2-propanol.
Substitution: Formation of various substituted benzyl or phenyl derivatives.
Scientific Research Applications
1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanone
- 1-[(4-Methylbenzyl)thio]-2-phenyl-2-propanol
- 4-Methylbenzenesulfonyl chloride
Uniqueness
1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both a sulfonyl group and a hydroxyl group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various applications .
Biological Activity
Overview
1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol is an organic compound notable for its sulfonyl group attached to a benzyl moiety, contributing to its diverse biological activities. This compound has been explored for its potential applications in medicinal chemistry, particularly due to its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The structural formula of 1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol can be represented as follows:
This compound features a sulfonyl group that enhances its reactivity and solubility, making it a suitable candidate for various biological interactions.
The biological activity of 1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can engage in π-π interactions, modulating the compound's activity across various biochemical pathways.
Antimicrobial Activity
Research indicates that 1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated effective bacteriostatic activity at concentrations ranging from 1 to 8 µg/mL, inhibiting bacterial growth significantly compared to controls .
Table 1: Antimicrobial Activity of 1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol
| Bacterial Strain | Concentration (µg/mL) | Activity Observed |
|---|---|---|
| Staphylococcus aureus | 1 | Bacteriostatic |
| Escherichia coli | 8 | Significant Inhibition |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values ranged from 8.49 to 62.84 µg/mL, indicating a promising therapeutic window for further development .
Table 2: Anticancer Activity of 1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 8.49 - 62.84 |
| MCF-7 | 11.20 - 93.46 |
Anti-inflammatory Properties
Additionally, preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially through the modulation of inflammatory pathways. Further investigation is required to elucidate the specific mechanisms involved in these activities.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activities associated with 1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol:
- Antimicrobial Efficacy : A recent study highlighted the effectiveness of the compound against biofilm-forming bacteria, demonstrating up to an 84% reduction in biofilm formation at specific concentrations .
- Cytotoxicity Assessment : In another investigation focusing on cancer cell lines, compounds structurally similar to 1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol were found to have enhanced activity against resistant strains of cancer cells, suggesting that modifications in structure can lead to improved efficacy .
- Mechanistic Insights : Research has indicated that the interaction of the sulfonyl group with nucleophilic sites in biomolecules may lead to apoptosis in cancer cells, providing a potential mechanism for its anticancer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
